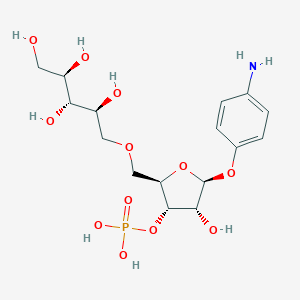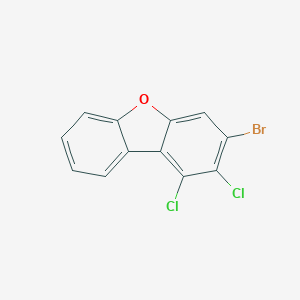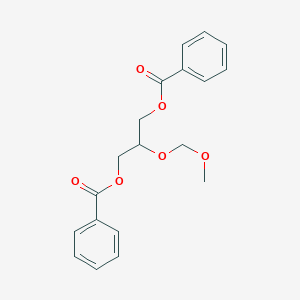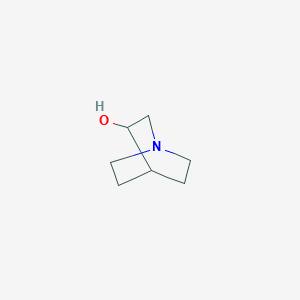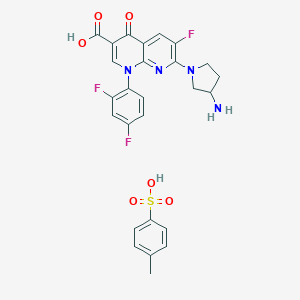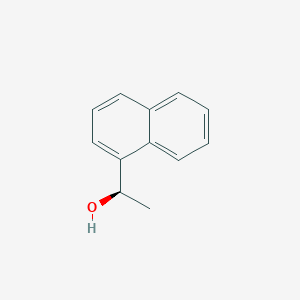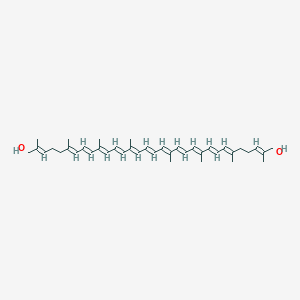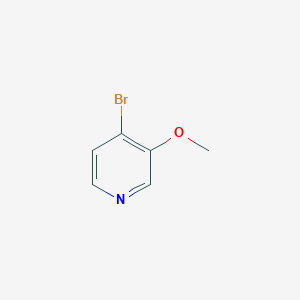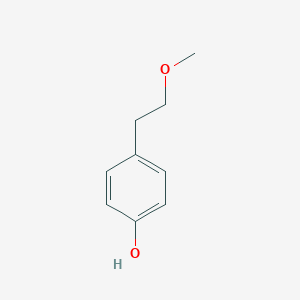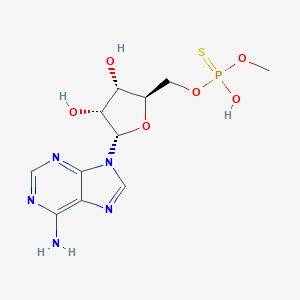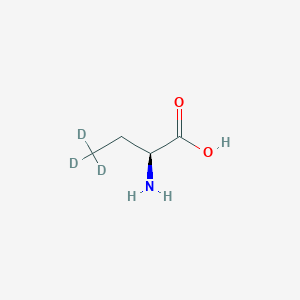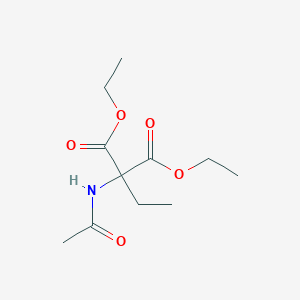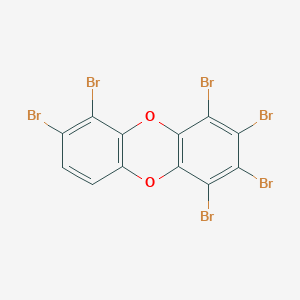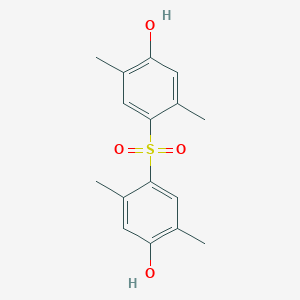
2,2',5,5'-Tetramethyl-4,4'-dihydroxy diphenyl sulfone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Hydroxy-2,5-dimethylphenyl)sulfonyl-2,5-dimethylphenol is an organic compound with the molecular formula C16H18O4S. It is characterized by the presence of two phenolic groups and a sulfonyl group, making it a versatile compound in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Hydroxy-2,5-dimethylphenyl)sulfonyl-2,5-dimethylphenol typically involves the sulfonation of 2,5-dimethylphenol. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in this synthesis include sulfuric acid and chlorosulfonic acid.
Industrial Production Methods
In industrial settings, the production of 4-(4-Hydroxy-2,5-dimethylphenyl)sulfonyl-2,5-dimethylphenol is scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Hydroxy-2,5-dimethylphenyl)sulfonyl-2,5-dimethylphenol undergoes various types of chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The phenolic groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Sulfides and other reduced forms.
Substitution: Halogenated or nitrated phenolic compounds.
Applications De Recherche Scientifique
4-(4-Hydroxy-2,5-dimethylphenyl)sulfonyl-2,5-dimethylphenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-(4-Hydroxy-2,5-dimethylphenyl)sulfonyl-2,5-dimethylphenol involves its interaction with specific molecular targets. The phenolic groups can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. The sulfonyl group can also interact with various biological molecules, affecting cellular pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Isopropylidenebis(2,6-dimethylphenol): Similar structure but lacks the sulfonyl group.
2,2-Bis(4-hydroxy-3,5-dimethylphenyl)propane: Contains an isopropylidene bridge instead of a sulfonyl group.
Uniqueness
4-(4-Hydroxy-2,5-dimethylphenyl)sulfonyl-2,5-dimethylphenol is unique due to the presence of both phenolic and sulfonyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
19855-67-5 |
|---|---|
Formule moléculaire |
C16H18O4S |
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
4-(4-hydroxy-2,5-dimethylphenyl)sulfonyl-2,5-dimethylphenol |
InChI |
InChI=1S/C16H18O4S/c1-9-7-15(11(3)5-13(9)17)21(19,20)16-8-10(2)14(18)6-12(16)4/h5-8,17-18H,1-4H3 |
Clé InChI |
QVKJTLXSMQPTEU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1S(=O)(=O)C2=CC(=C(C=C2C)O)C)C)O |
SMILES canonique |
CC1=CC(=C(C=C1S(=O)(=O)C2=CC(=C(C=C2C)O)C)C)O |
Synonymes |
4,4'-Dihydroxy-2,2',5,5'-tetramethyl[sulfonylbisbenzene] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


